molecular formula C12H12O B2540467 5-Cyclopropyl-1-indanone CAS No. 1021432-55-2

5-Cyclopropyl-1-indanone

Cat. No.: B2540467
CAS No.: 1021432-55-2
M. Wt: 172.227
InChI Key: QVJJDNPUHLZWNV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-indanone is a chemical compound with the molecular formula C12H12O. It is a derivative of indanone, characterized by the presence of a cyclopropyl group attached to the indanone core. Indanones are prominent structural motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility .

Mechanism of Action

While the specific mechanism of action for 5-Cyclopropyl-1-indanone is not mentioned in the search results, 1-indanones and their derivatives have been found to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . They can also be used in the treatment of neurodegenerative diseases .

Safety and Hazards

While the specific safety and hazards of 5-Cyclopropyl-1-indanone are not mentioned in the search results, 1-indanones are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause harm if swallowed and can cause skin and eye irritation .

Future Directions

Indanone-containing scaffolds are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . In the last few years, enormous efforts have been devoted to the development of the 1-indanone core . The future of 5-Cyclopropyl-1-indanone and similar compounds likely lies in further exploring their potential applications in medicine, agriculture, and natural product synthesis .

Preparation Methods

The synthesis of 5-Cyclopropyl-1-indanone can be achieved through various methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This method is preferred due to its efficiency and the ability to produce a wide range of substituted indanones . Another method involves the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the intramolecular cyclization process . These non-conventional techniques are considered greener alternatives as they reduce the amount of waste generated and improve the overall efficiency of the reaction.

Chemical Reactions Analysis

5-Cyclopropyl-1-indanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Cyclopropyl-1-indanone can be compared with other indanone derivatives such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other indanone derivatives.

Properties

IUPAC Name

5-cyclopropyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJJDNPUHLZWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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